1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide
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Description
The compound contains several functional groups including a benzodioxole, a thiazole, a pyrrolidine, and a carboxamide. The benzodioxole group is a cyclic ether with a 1,3-dioxole attached to a benzene ring . The thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The pyrrolidine is a cyclic amine, and the carboxamide is a functional group that consists of a carbonyl (a carbon double bonded to an oxygen) and an amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The benzodioxole and thiazole rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often contributes to the stability of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. Some general predictions can be made based on the functional groups present. For example, the presence of the carboxamide group might make the compound polar, and therefore soluble in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[5-[(2-chlorophenyl)-(3-hydroxypyrrolidin-1-yl)methyl]-1,3-thiazol-2-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S/c26-18-4-2-1-3-17(18)22(29-10-7-16(30)13-29)21-12-27-24(34-21)28-23(31)25(8-9-25)15-5-6-19-20(11-15)33-14-32-19/h1-6,11-12,16,22,30H,7-10,13-14H2,(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGLISSDQZYBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(C2=CC=CC=C2Cl)C3=CN=C(S3)NC(=O)C4(CC4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide |
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